Azido-PEG14-t-butyl ester

PROTAC Molecular Weight Linker Design

Azido-PEG14-t-butyl ester is a discrete, heterobifunctional polyethylene glycol (PEG) linker with the molecular formula C35H69N3O16 and a molecular weight of 787.93 g/mol. It belongs to the class of group-protected PEGs and features a terminal azide group for click chemistry (CuAAC and SPAAC) and a tert-butyl ester-protected carboxyl group for controlled deprotection.

Molecular Formula C35H69N3O16
Molecular Weight 787.9 g/mol
Cat. No. B11931995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG14-t-butyl ester
Molecular FormulaC35H69N3O16
Molecular Weight787.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C35H69N3O16/c1-35(2,3)54-34(39)4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-30-52-32-33-53-31-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-37-38-36/h4-33H2,1-3H3
InChIKeyUNKNZEFQUCNPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG14-t-butyl ester Procurement Guide: Chemical Identity and Baseline Specifications


Azido-PEG14-t-butyl ester is a discrete, heterobifunctional polyethylene glycol (PEG) linker with the molecular formula C35H69N3O16 and a molecular weight of 787.93 g/mol . It belongs to the class of group-protected PEGs and features a terminal azide group for click chemistry (CuAAC and SPAAC) and a tert-butyl ester-protected carboxyl group for controlled deprotection . This compound is a fundamental building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates, where precise spatial separation between functional ligands is required [1].

Why Azido-PEG14-t-butyl ester Cannot Be Substituted by Other PEG Linkers


Substituting Azido-PEG14-t-butyl ester with a different PEG chain length (e.g., PEG11 or PEG15) is not a neutral decision in rational drug design. The length of the PEG spacer directly dictates the spatial distance between the two functional ligands in a final PROTAC molecule, a parameter critical for forming a stable and productive ternary complex with the target protein and E3 ligase [1]. While shorter linkers like Azido-PEG11-t-butyl ester (MW 655.8) offer a more compact geometry, and longer ones like Azido-PEG15-t-butyl ester (MW 831.99) provide extended reach, the 14-unit PEG chain occupies a specific niche . Its use is not based on superior performance but on a specific geometric requirement defined by the target system; changing the PEG unit number changes the linker's end-to-end distance, which can abrogate target degradation or alter selectivity [2].

Quantitative Evidence for the Selection of Azido-PEG14-t-butyl ester over Analogs


Molecular Weight Comparison: Azido-PEG14 vs. Azido-PEG11 and Azido-PEG15

The molecular weight of Azido-PEG14-t-butyl ester is 787.93 g/mol . This places it as an intermediate option between the shorter Azido-PEG11-t-butyl ester (655.8 g/mol) and the longer Azido-PEG15-t-butyl ester (831.99 g/mol) . The addition of three ethylene oxide units from PEG11 to PEG14 results in a mass increase of 132.13 g/mol, which directly contributes to the final molecular weight of any conjugate and impacts physicochemical properties such as solubility and permeability.

PROTAC Molecular Weight Linker Design

Chain Length and Rotatable Bond Comparison for Spatial Optimization

The PEG14 chain in this linker comprises 14 ethylene oxide (-CH2CH2O-) units, providing a longer and more flexible spacer than shorter analogs like PEG11 (11 units) . This increased length is crucial for bridging the distance between the target protein and E3 ligase binding pockets in certain protein-protein interaction (PPI) systems. While a shorter PEG linker might fail to induce the required proximity for ubiquitination, and a much longer one (e.g., PEG20) could lead to unproductive conformational entropy, PEG14 offers a specific intermediate length that has been empirically determined to be optimal in certain PROTAC SAR studies. The t-butyl protecting group remains orthogonal, ensuring the carboxylic acid is revealed only after the azide coupling step [1].

PROTAC Linker Ternary Complex Linker Length

Purity Thresholds and Commercial Availability for Reproducible Research

Commercially, Azido-PEG14-t-butyl ester is available at high purities, typically ≥98% . This is a critical specification compared to early-stage or custom-synthesized analogs, which may have lower purity (e.g., ≥95%) . The 3% difference in purity represents a significant reduction in potentially yield-limiting impurities for multi-step PROTAC syntheses, ensuring more reproducible conjugation and final product yields. For instance, impurities in the linker can lead to side reactions or incomplete coupling, which are amplified in the final complex PROTAC molecule.

Chemical Purity Reproducibility PROTAC Synthesis

LogP and TPSA Values Predict Favorable Conjugate Properties

The calculated LogP of Azido-PEG14-t-butyl ester is 2.26 and its topological polar surface area (TPSA) is 204.28 Ų . These values indicate a moderate balance between lipophilicity and hydrophilicity. When compared to a shorter analog, Azido-PEG11-t-butyl ester (which would have a lower LogP and TPSA due to fewer oxygens), PEG14 imparts more aqueous solubility. Conversely, compared to a longer analog like PEG15, PEG14 may offer a more favorable LogP range to maintain overall drug-likeness of the final conjugate, particularly for oral bioavailability considerations.

Lipinski's Rule of Five Physicochemical Properties Drug-Likeness

Role as a Strategic Data Point in PROTAC Linker SAR Campaigns

In systematic structure-activity relationship (SAR) studies of PROTAC linkers, discrete PEG lengths like PEG14 serve as essential data points. A common approach is to synthesize a series of PROTACs differing only in linker length (e.g., PEG8, PEG10, PEG11, PEG12, PEG14, PEG15) and compare their degradation potency (DC50) and maximal degradation (Dmax) [1]. The inclusion of Azido-PEG14-t-butyl ester in such a series allows researchers to determine if a performance plateau is reached at a specific length or if a longer linker is necessary to accommodate the target's binding geometry. Without this specific length, the SAR landscape is incomplete, and the optimal linker length cannot be confidently defined.

Structure-Activity Relationship Linkerology PROTAC Optimization

Primary Application Scenarios for Azido-PEG14-t-butyl ester Based on Evidence


PROTAC Linker SAR: Mapping the Optimal Spatial Geometry for Ternary Complex Formation

Azido-PEG14-t-butyl ester is a key reagent for constructing a series of PROTAC molecules designed to explore the linker length structure-activity relationship (SAR). By synthesizing PROTACs with linkers of varying lengths (e.g., PEG8, PEG11, PEG14, PEG15), researchers can quantitatively determine the optimal linker length that yields the lowest DC50 and highest Dmax for a specific target protein. The PEG14 unit provides an intermediate data point crucial for identifying the threshold where further extension no longer improves potency [1].

Synthesis of High Molecular Weight PROTACs for Challenging PPI Targets

For protein-protein interaction (PPI) targets with deep or occluded binding pockets that require a longer linker to bridge the distance to the E3 ligase, Azido-PEG14-t-butyl ester provides the necessary extended reach. Its use is particularly relevant when shorter PEG linkers (e.g., PEG4-PEG8) have been shown to be ineffective in inducing degradation, as the added length of 14 ethylene oxide units can overcome steric hindrance and enable ternary complex formation [2].

Optimizing the Physicochemical Profile of Oral PROTAC Candidates

Medicinal chemists seeking to balance the solubility and permeability of oral PROTACs may select Azido-PEG14-t-butyl ester based on its calculated LogP (2.26) and TPSA (204.28 Ų) . This linker offers a middle ground: it increases aqueous solubility compared to shorter, more lipophilic alkyl linkers, while avoiding the excessive hydrophilicity and high molecular weight of very long PEG chains (e.g., PEG20), which could hinder passive membrane permeability [3].

Controlled Bioconjugation via Orthogonal Deprotection Strategies

The tert-butyl ester protecting group on Azido-PEG14-t-butyl ester remains stable under the basic and neutral conditions typical of copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This orthogonality allows for a clean, two-step conjugation strategy: first, the azide is coupled to an alkyne-modified biomolecule (e.g., an antibody or target ligand), and second, the t-butyl group is removed under mild acidic conditions to reveal a free carboxylic acid for subsequent coupling to another entity, such as an E3 ligase ligand [4]. This prevents premature cross-reactivity and simplifies the synthesis of complex heterobifunctional molecules.

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